![molecular formula C17H19N3O3 B1424983 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1286697-25-3](/img/structure/B1424983.png)
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Übersicht
Beschreibung
“1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O3 . It has a molecular weight of 313.35 g/mol .
Molecular Structure Analysis
The molecular structure of “1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is defined by its molecular formula, C17H19N3O3 . The compound contains a piperidine ring, which is a common feature in many bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid” include a molecular weight of 313.35 g/mol . Unfortunately, specific details such as melting point, boiling point, and density were not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
- Anticonvulsant Compounds Analysis : Research on structurally related anticonvulsant compounds, including the analysis of their crystal structures and electronic properties, provides insights into their interaction mechanisms. This knowledge can aid in understanding the behavior of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in similar contexts (Georges et al., 1989).
Synthesis and Antimicrobial Activity
- Synthesis of Pyridine Derivatives : The synthesis of various pyridine derivatives, including those structurally related to 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid, has shown potential in creating compounds with antimicrobial properties. These studies contribute to the understanding of how different substitutions can impact antimicrobial activity (Patel et al., 2011).
Zwitterionic Pyridazine Derivatives
- Synthesis of Zwitterionic Derivatives : Research into the synthesis of zwitterionic pyridazine derivatives, which are structurally similar, provides valuable insights into the potential applications of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in creating compounds with unique properties, such as ion exchange or biological activity (Yamazaki et al., 1971).
X-Ray Powder Diffraction Data
- Structural Analysis : The use of X-ray powder diffraction for analyzing structurally related compounds is significant in determining the crystal structures and thus understanding the physical properties of similar compounds like 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (Wang et al., 2017).
Antiplatelet Activities
- Derivative Synthesis for Antiplatelet Agents : Studies on derivatives of similar compounds, focusing on their potential as antiplatelet agents, can offer insights into the biomedical applications of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in cardiovascular research (Park et al., 2008).
Aurora Kinase Inhibitor
- Cancer Research : Research on aurora kinase inhibitors, including compounds with structural similarities, highlights the potential of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in the development of cancer therapeutics (ヘンリー,ジェームズ, 2006).
Eosinophil Infiltration Inhibitors with Antihistaminic Activity
- Allergy and Inflammation : Studies on compounds with similar structures as eosinophil infiltration inhibitors indicate potential applications of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in treating allergic reactions and inflammation (Gyoten et al., 2003).
Insecticidal Activity of Pyridine Derivatives
- Pest Control : The synthesis and testing of pyridine derivatives for insecticidal activity provide a basis for exploring similar uses of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid in agricultural and pest control applications (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-5-3-2-4-13(15)14-6-7-16(19-18-14)20-10-8-12(9-11-20)17(21)22/h2-7,12H,8-11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRWFYHCLPANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



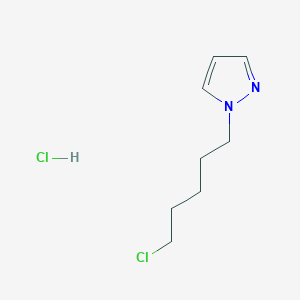

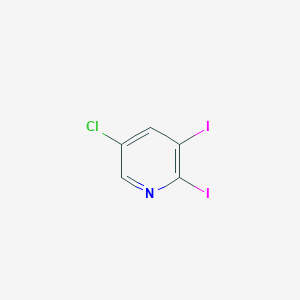
![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
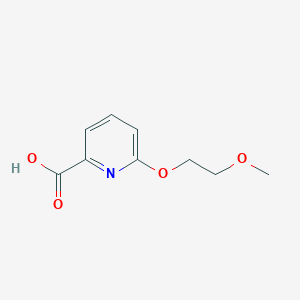
![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
![[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424919.png)
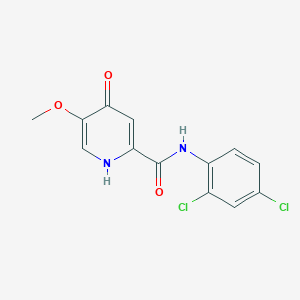
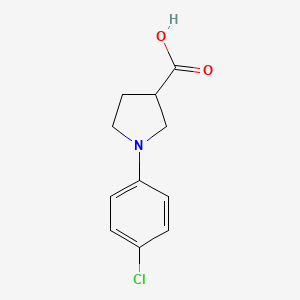
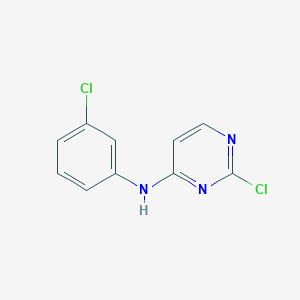
![4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile](/img/structure/B1424923.png)